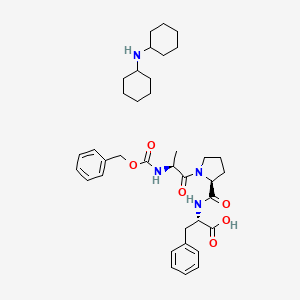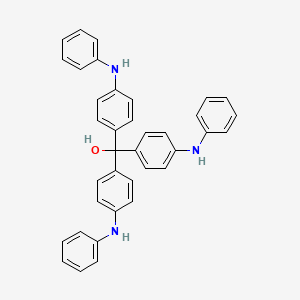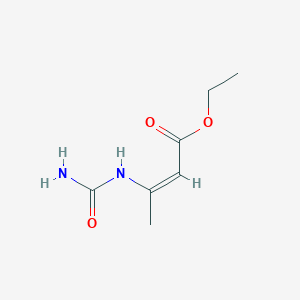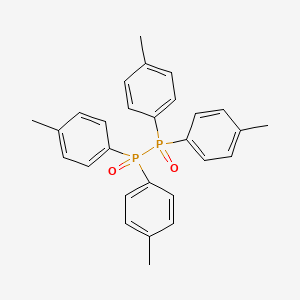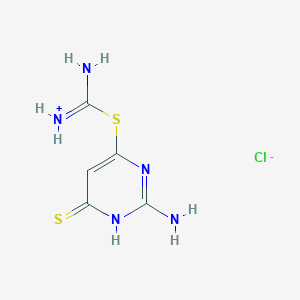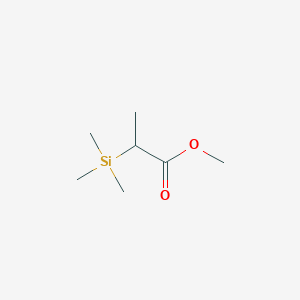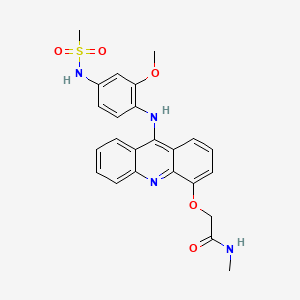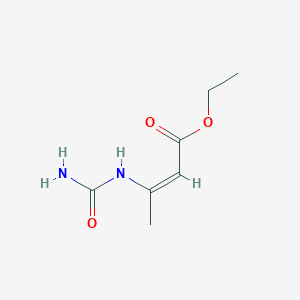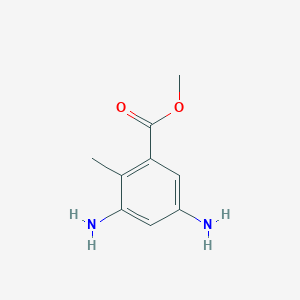
Methyl 3,5-diamino-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-diamino-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, featuring amino groups at the 3 and 5 positions and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-diamino-2-methylbenzoate can be synthesized through the reduction of methyl 3,5-dinitro-2-methylbenzoate. The reduction is typically carried out using a palladium on carbon (Pd-C) catalyst in the presence of hydrogen gas. The reaction is conducted in a solvent mixture of dry tetrahydrofuran (THF) and ethanol. The reaction mixture is stirred under hydrogen atmosphere for 48 hours, followed by filtration and solvent evaporation to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated filtration and solvent recovery systems further enhances the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-diamino-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd-C) catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Methyl 3,5-dinitro-2-methylbenzoate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3,5-diamino-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 3,5-diamino-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-diaminobenzoate: Lacks the methyl group at the 2 position.
Methyl 3,5-dinitro-2-methylbenzoate: Contains nitro groups instead of amino groups.
Methyl 2-amino-3,5-dimethylbenzoate: Features an additional methyl group at the 5 position.
Uniqueness
Methyl 3,5-diamino-2-methylbenzoate is unique due to the presence of both amino groups and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 3,5-diamino-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,10-11H2,1-2H3 |
Clé InChI |
NMWNWXDDKRCUCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1N)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


